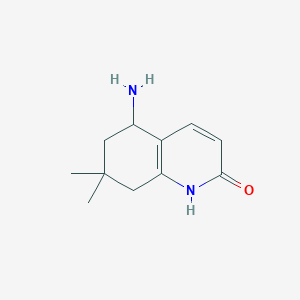

5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one

CAS No.:

Cat. No.: VC20165529

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 5-amino-7,7-dimethyl-1,5,6,8-tetrahydroquinolin-2-one |

| Standard InChI | InChI=1S/C11H16N2O/c1-11(2)5-8(12)7-3-4-10(14)13-9(7)6-11/h3-4,8H,5-6,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | ODJKQAIQHWNBJH-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(C2=C(C1)NC(=O)C=C2)N)C |

Introduction

5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is a heterocyclic organic compound belonging to the class of tetrahydroquinolines. This compound features a unique structure, including a quinoline core with an amino group and a dimethyl substituent. It is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of 5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step reactions that may include cyclization processes. Common synthetic routes include the reaction of appropriate substrates under specific conditions, such as temperature and solvent choice, to optimize yields and minimize by-products.

Biological Activities and Potential Applications

Tetrahydroquinoline derivatives, including compounds like 5-Amino-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one, may exhibit various pharmacological effects, such as anti-inflammatory and analgesic properties. Detailed studies on specific interactions with biological macromolecules are necessary to elucidate precise mechanisms of action.

Research Findings and Future Directions

Research into tetrahydroquinoline derivatives continues to explore their full range of applications and potential therapeutic benefits. The amino group in these compounds can participate in hydrogen bonding with target sites, influencing biological activity. Further exploration into structure–activity relationships could yield valuable insights into optimizing therapeutic properties.

Spectroscopic Analysis

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume